molecular formula C11H12F3NO B1202076 Flumexadol CAS No. 30914-89-7

Flumexadol

Cat. No. B1202076
CAS RN: 30914-89-7
M. Wt: 231.21 g/mol
InChI Key: GXPYCYWPUGKQIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Flumexadol involves several steps. Notably, it can be synthesized from oxaflozane , which was formerly used clinically in France as an antidepressant and anxiolytic agent . The detailed synthetic pathway includes halogenation of 2-chloro ethyl vinyl ether, Grignard reaction with 3-bromobenzotrifluoride, and catalytic hydrogenation to complete the synthesis .


Chemical Reactions Analysis

  • 5-HT 2A (pKi = 6.0) to a lesser extent .


Physical And Chemical Properties Analysis

  • Orally Active Non-Narcotic Analgesic

Scientific Research Applications

Neuroscience

Flumexadol: , known for its non-opioid analgesic properties, has been researched for its potential applications in neuroscience. It acts as an agonist of the serotonin 5-HT 1A and 5-HT 2C receptors, which are critical in modulating neurotransmission within the brain. This suggests Flumexadol could be useful in studying neural pathways related to pain, mood disorders, and other cognitive functions .

Pharmacology

In pharmacology, Flumexadol’s receptor activity offers a pathway to explore new analgesics that could potentially offer pain relief without the addictive qualities of opioids. Its selectivity towards serotonin receptors also opens up research into obesity treatments, as these receptors are involved in appetite control .

Biochemistry

Flumexadol’s interaction with serotonin receptors is significant in biochemistry for understanding the complex dynamics of receptor-ligand interactions. This knowledge can contribute to the design of more efficient drugs with fewer side effects, by mimicking the receptor affinity demonstrated by Flumexadol .

Medicine

Although not approved for medical use, Flumexadol’s prodrug, oxaflozane, was used in France as an antidepressant and anxiolytic agent. This historical application in medicine provides a foundation for further research into Flumexadol’s therapeutic potential, particularly in psychiatric medicine .

Toxicology

The safety profile of Flumexadol is of interest in toxicology. Understanding its metabolic pathways and interaction with various receptors can help predict potential toxicological effects, contributing to safer drug design and evaluation of environmental and human health risks .

Analytical Chemistry

Flumexadol’s unique chemical structure and properties make it a subject of interest in analytical chemistry. Research can be directed towards developing novel analytical methods for its detection and quantification, which is essential for both clinical toxicology and pharmacokinetics studies .

Future Directions

: Elks J (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer. : MedChemExpress. Flumexadol | Analgesic Agent : Nilsson BM (2006). “5-Hydroxytryptamine 2C (5-HT2C) receptor agonists as potential antiobesity agents.” Journal of Medicinal Chemistry, 49(14), 4023–4034.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYCYWPUGKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865570
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumexadol

CAS RN

30914-89-7
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30914-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumexadol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)phenyl]morpholine
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Record name FLUMEXADOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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